N‑Carboxyanhydride (NCA) By‑Product Formation: Boc‑N‑Me‑Thr‑OH vs. Fmoc‑Protected Counterpart
Activation of Boc‑N‑methyl‑L‑threonine promotes the formation of N‑methyl‑N‑carboxyanhydride (NCA), a reactive by‑product that lowers the effective coupling yield. This side reaction is intrinsic to the Boc‑N‑Me‑amino acid scaffold and is absent when the corresponding Fmoc‑ or Z‑protected analogs are used [1]. The quantitative impact is severe: coupling yields of Boc‑N‑methyl amino acids are significantly depressed compared with analogous Fmoc‑protected couplings, which proceed without NCA interference [1][2].
| Evidence Dimension | Formation of N‑methyl‑N‑carboxyanhydride during activation |
|---|---|
| Target Compound Data | NCA formation occurs upon activation of Boc‑N‑Me‑Thr‑OH (class behavior for Boc‑N‑methyl amino acids), leading to reduced coupling yield [1]. |
| Comparator Or Baseline | Fmoc‑N‑Me‑Thr‑OH: NCA formation not observed; coupling proceeds with high yield [1]. |
| Quantified Difference | Not quantified in the primary source as a single yield difference, but the paper demonstrates NCA by‑product as the root cause of low yields exclusively for Boc‑N‑methyl derivatives [1]. |
| Conditions | Solution‑phase activation with standard coupling reagents (e.g., carbodiimides); NCA formation confirmed by IR and NMR [1]. |
Why This Matters
Users committed to Boc‑SPPS must anticipate NCA‑mediated yield losses and select coupling reagents (e.g., PyBroP, PyCloP) that minimize this side reaction; Fmoc‑based analogs circumvent the issue but are incompatible with Boc‑SPPS protocols.
- [1] Frérot, E.; Coste, J.; Poncet, J.; Jouin, P. N‑Methyl N‑carboxyanhydride: an unexpected by‑product when coupling Boc‑N‑methyl amino acids. Tetrahedron Lett. 1992, 33, 2815‑2816. View Source
- [2] Coste, J.; Frérot, E.; Jouin, P. Coupling N‑Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. J. Org. Chem. 1994, 59, 2437‑2446. View Source
